tert-Butyl N-hydroxycarbamate
Overview
Description
Tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a compound with the linear formula (CH3)3COCONHOH . It has a molecular weight of 133.15 . It is a white to light pink crystalline powder .
Synthesis Analysis
The compound can be prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° .Chemical Reactions Analysis
Tert-Butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and should be stored under inert gas . It is moisture sensitive . The melting point is between 53-55°C .Scientific Research Applications
tert-Butyl N-hydroxycarbamate: , also known as N-Boc-Hydroxylamine, is a multifunctional compound that has been utilized in various scientific research applications. Here’s a comprehensive analysis focusing on six unique applications:
X-ray Crystallography
The X-ray structure of tert-Butyl N-hydroxycarbamate has been determined, revealing interesting hydrogen bonding patterns. This compound forms ribbons created by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds . This structural information is crucial for understanding the compound’s interactions and stability in different environments, making it valuable for materials science and engineering research.
Diels-Alder Reactions
tert-Butyl N-hydroxycarbamate has been reported to generate t-Boc–N=O , which is used as a dienophile in Diels-Alder reactions . This application is significant in synthetic organic chemistry, where the Diels-Alder reaction is a powerful tool for constructing complex molecular architectures.
Hydrogen Bonding Studies
Due to its potential to form a wide range of hydrogen bonding patterns, tert-Butyl N-hydroxycarbamate serves as a model compound for studying hydrogen bonding interactions . These studies can provide insights into the behavior of biological molecules and the design of new pharmaceuticals.
Solid-State Chemistry
The compound’s ability to exhibit various hydrogen bonding patterns in the solid state makes it a subject of interest in solid-state chemistry . Researchers can explore the compound’s properties to develop new materials with specific characteristics, such as improved thermal stability or mechanical strength.
Molecular Structure Analysis
The planarity of the N-hydroxycarbamate functionality and its conventional bond lengths and angles make tert-Butyl N-hydroxycarbamate suitable for molecular structure analysis . This analysis is vital for computational chemistry and the development of new computational models for predicting molecular behavior.
Mechanism of Action
Target of Action
Tert-Butyl N-Hydroxycarbamate, also known as N-Boc-Hydroxylamine, is a versatile compound used in various chemical reactions It is known to be a reagent for the synthesis of hydroxylamine derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. It has been reported to be useful in the generation of t-Boc–N=O, which is used as a Diels Alder dienophile . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the targets.
Biochemical Pathways
Given its role in the synthesis of hydroxylamine derivatives , it can be inferred that it may be involved in various biochemical pathways where these derivatives play a role.
Result of Action
The molecular and cellular effects of Tert-Butyl N-Hydroxycarbamate’s action would depend on the specific context of its use. In the context of its use as a reagent in chemical synthesis, its action results in the formation of new compounds, such as hydroxylamine derivatives .
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
tert-butyl N-hydroxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVJQOGFWAVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189587 | |
Record name | tert-Butyl N-hydroxycarbamate | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-hydroxycarbamate | |
CAS RN |
36016-38-3 | |
Record name | tert-Butyl N-hydroxycarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36016-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl N-hydroxycarbamate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36016-38-3 | |
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Record name | 36016-38-3 | |
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Record name | tert-Butyl N-hydroxycarbamate | |
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Record name | tert-butyl N-hydroxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.019 | |
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Record name | TERT-BUTYL N-HYDROXYCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJV9GPX5T3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of tert-Butyl N-hydroxycarbamate and what are its key physical properties?
A1: tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. [] Its structure features a tert-butyl carbamate group (Boc) attached to the nitrogen atom of hydroxylamine. This compound typically appears as a colorless or beige crystalline solid. [] The X-ray structure reveals ribbons formed by hydrogen bonding between C=O and H-N and cross-linked by C=O···H–O hydrogen bonds. []
Q2: Can you describe a typical synthesis method for tert-Butyl N-hydroxycarbamate?
A3: A common synthesis involves reacting hydroxylamine hydrochloride with a base like sodium or potassium carbonate in a diethyl ether and water mixture. [] tert-Butyl dicarbonate is then added dropwise at 0°C, and the reaction proceeds at room temperature. [] The product is obtained by filtration, evaporation, and crystallization from cyclohexane or a cyclohexane/toluene mixture. []
Q3: How is tert-Butyl N-hydroxycarbamate used in the synthesis of O-substituted hydroxylamines?
A4: tert-Butyl N-hydroxycarbamate acts as a versatile precursor to O-substituted hydroxylamines. [] This is achieved by O-alkylation of the compound with methanesulfonates of the desired alcohols. [] Subsequent acidic N-deprotection removes the Boc group, yielding the desired O-substituted hydroxylamine. []
Q4: How does tert-Butyl N-hydroxycarbamate participate in Diels-Alder reactions?
A5: tert-Butyl N-hydroxycarbamate can be converted into tert-butyl nitrosoformate, a reactive dienophile. [] This conversion is often achieved via vanadium-catalyzed oxidation using alkyl hydroperoxides. [] The generated tert-butyl nitrosoformate can then participate in Diels-Alder reactions with various dienes, forming functionalized 3,6-dihydro-2H-1,2-oxazines. []
Q5: Can tert-Butyl N-hydroxycarbamate be used to synthesize spironoraristeromycin?
A6: Yes, tert-Butyl N-hydroxycarbamate plays a crucial role in the diastereoselective synthesis of spironoraristeromycin. [] It reacts with an N-Cbz-protected spirocyclic diene via an acylnitroso Diels-Alder reaction to yield a key spirocycloadduct. [] This intermediate is then further elaborated to afford the target spironoraristeromycin. []
Q6: How does tert-Butyl N-hydroxycarbamate function as an N-(Boc)-protected nitrone equivalent?
A7: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily synthesized from tert-butyl N-hydroxycarbamate, serve as N-(Boc)-protected nitrone equivalents. [] Upon reaction with organometallic reagents, these compounds afford valuable N-(Boc)hydroxylamines. [] This approach highlights the versatility of tert-butyl N-hydroxycarbamate as a building block in organic synthesis. []
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